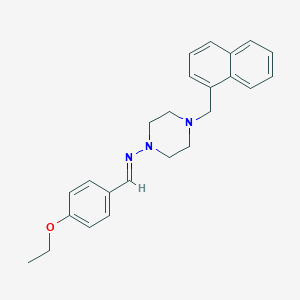

N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

CAS No.:

Cat. No.: VC8988993

Molecular Formula: C24H27N3O

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27N3O |

|---|---|

| Molecular Weight | 373.5 g/mol |

| IUPAC Name | (E)-1-(4-ethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |

| Standard InChI | InChI=1S/C24H27N3O/c1-2-28-23-12-10-20(11-13-23)18-25-27-16-14-26(15-17-27)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13,18H,2,14-17,19H2,1H3/b25-18+ |

| Standard InChI Key | DNEDJZAWCFNVLY-XIEYBQDHSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

| SMILES | CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

| Canonical SMILES | CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 4-ethoxybenzylidene group (C₆H₄-O-C₂H₅) and at the 4-position with a 1-naphthylmethyl moiety (C₁₀H₇-CH₂). The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the naphthylmethyl group contributes to aromatic stacking interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇N₃O |

| Molecular Weight | 373.5 g/mol |

| IUPAC Name | (E)-1-(4-ethoxyphenyl)-N-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}methanimine |

| SMILES | CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |

Synthesis and Reaction Mechanisms

Primary Synthetic Route

The compound is synthesized via a Schiff base condensation between 4-ethoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazinamine under mild acidic or basic conditions.

Reaction Scheme:

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or DMF |

| Temperature | Reflux (70–80°C) |

| Catalyst | None or anhydrous Na₂SO₄ |

| Reaction Time | 4–6 hours |

Alternative Methodologies

Patent CN101824009A describes piperazine intermediate synthesis via condensation of N,N-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline with p-methoxyaniline in dimethylformamide (DMF) under alkaline conditions . Although this method targets posaconazole intermediates, it highlights the versatility of piperazine derivatives in pharmaceutical synthesis and suggests potential adaptations for synthesizing N-(4-ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine .

| Target | Potential Interaction Mechanism |

|---|---|

| Fungal CYP51 | Inhibition of ergosterol synthesis |

| Acetylcholinesterase | Competitive inhibition at catalytic site |

| Bacterial topoisomerase IV | DNA replication interference |

Comparative Analysis with Analogous Compounds

Structural Analogues

-

Posaconazole intermediates: Share piperazine cores but lack naphthylmethyl groups, reducing aromatic interactions .

-

Buspirone: A piperazine-based anxiolytic with a pyrimidinyl substituent instead of ethoxybenzylidene.

Functional Comparisons

N-(4-Ethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine’s lipophilicity (LogP ≈ 4.2) exceeds that of posaconazole intermediates (LogP ≈ 3.5), suggesting better tissue penetration but potential toxicity risks .

Future Research Directions

Mechanistic Studies

-

In vitro assays: Evaluate inhibition of fungal CYP51 and bacterial topoisomerases.

-

Molecular docking: Model interactions with acetylcholinesterase active sites.

Synthetic Optimization

-

Explore green chemistry approaches using ionic liquids or microwave-assisted synthesis.

-

Investigate asymmetric synthesis for enantiomerically pure variants.

Preclinical Development

-

Conduct pharmacokinetic studies to assess oral bioavailability and metabolic stability.

-

Test toxicity profiles in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume